2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound known for its diverse biological activities. This compound is part of the isoindoline-1,3-dione family, which is recognized for its potential in medicinal chemistry, particularly as inhibitors of enzymes like acetylcholinesterase (AChE) involved in neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenethylamine with phthalic anhydride to form the isoindoline-1,3-dione core. This intermediate is then reacted with pyridine-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The isoindoline-1,3-dione core can be reduced to isoindoline.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Isoindoline derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic agent for neurodegenerative diseases due to its enzyme inhibition properties.
Industry: Possible applications in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase (AChE). By binding to the active site of AChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where increased acetylcholine levels can help mitigate cognitive decline .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A precursor in the synthesis of various bioactive compounds.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Another compound with potential biological activities.
Uniqueness
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its dual functional groups (isoindoline-1,3-dione and pyridine) that contribute to its potent enzyme inhibition properties. This makes it a valuable compound in medicinal chemistry for developing treatments for neurodegenerative diseases.
Biological Activity
The compound 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide represents a complex molecular structure with potential therapeutic applications. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound's molecular formula is C24H21N3O5 with a molecular weight of approximately 431.4 g/mol. The structure includes a 1H-isoindole core , a dioxo group, and a pyridine moiety, which are crucial for its biological interactions. The presence of the 3,4-dimethoxyphenyl ethyl group enhances its lipophilicity, potentially improving its bioavailability.
Property | Value |
---|---|
Molecular Formula | C24H21N3O5 |
Molecular Weight | 431.4 g/mol |
Structure | Structure |
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Antitumor Activity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, structural analogs have demonstrated IC50 values in the low micromolar range against breast and colon cancer cells .
- Antimicrobial Properties : Some derivatives of isoindole compounds have been reported to possess antibacterial and antifungal activities, suggesting potential applications in treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as Bcl-2 family proteins .
- Interaction with DNA : The dioxo group may facilitate intercalation into DNA or interaction with DNA-binding proteins, disrupting replication and transcription processes .
- Modulation of Signaling Pathways : The pyridine moiety may influence signaling pathways related to cell growth and apoptosis, enhancing the compound's therapeutic efficacy .
Case Studies
Several studies have evaluated the biological activity of isoindole derivatives:
- In one study, a derivative similar to the target compound exhibited an IC50 value of 1.61 µg/mL against specific cancer cell lines, indicating potent antitumor properties .
- Another research focused on the synthesis of pyridine-containing compounds showed promising results against Mycobacterium tuberculosis, highlighting the potential for anti-infective applications .
Properties
Molecular Formula |
C24H21N3O5 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide |
InChI |
InChI=1S/C24H21N3O5/c1-31-19-9-6-15(13-20(19)32-2)10-12-27-23(29)17-8-7-16(14-18(17)24(27)30)22(28)26-21-5-3-4-11-25-21/h3-9,11,13-14H,10,12H2,1-2H3,(H,25,26,28) |
InChI Key |
ZFSGFNMJKCSFAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=N4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.